1-ethyl-1H-imidazole-2-thiol
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including those related to 1-ethyl-1H-imidazole-2-thiol, often involves copper-catalyzed reactions that utilize ethyl tertiary amines as carbon sources under aerobic oxidative conditions (Rao, Mai, & Song, 2017). Another approach includes copper(II)-mediated aerobic synthesis, emphasizing the role of copper as a catalyst in facilitating the formation of imidazole frameworks through aminomethylation and cycloisomerization of alkynes (Rassokhina et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-ethyl-1H-imidazole-2-thiol and its derivatives is characterized by the presence of an imidazole ring, a five-membered heterocycle containing nitrogen atoms. The ethyl group and thiol functionality introduce steric and electronic effects that influence the compound's reactivity and interactions. Detailed structural analyses often utilize NMR, IR, and MS techniques to elucidate the compound's framework and substitution patterns.
Chemical Reactions and Properties
Imidazole derivatives, including 1-ethyl-1H-imidazole-2-thiol, participate in various chemical reactions, such as thiolation, cycloisomerization, and C-N and C-S bond formation, under different catalytic conditions. For instance, iodine-catalyzed regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as thiol surrogates demonstrates the compound's ability to undergo functionalization via C(sp2)-H bond activation (2015). Additionally, the use of flavin-iodine-coupled organocatalysis for the synthesis of 3-thioimidazo[1,2-a]pyridines highlights innovative methods for constructing C-N and C-S bonds aerobically (Okai et al., 2020).
Scientific Research Applications
Corrosion Inhibition
One notable application of derivatives similar to 1-ethyl-1H-imidazole-2-thiol is in the field of corrosion inhibition. Research has shown that compounds like 5-((2-ethyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol (EBIMOT) can significantly inhibit the corrosion of mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, which can be explained by physicochemical and theoretical studies, including gravimetric, electrochemical, and SEM analyses, as well as thermodynamic and kinetic parameters. The adsorption of these inhibitors on the metal surface follows Langmuir adsorption isotherm, suggesting a mixed type of physisorption and chemisorption mechanism (Ammal, Prajila, & Joseph, 2018).
Synthetic Applications
In organic synthesis, 1-ethyl-1H-imidazole-2-thiol and its derivatives have been used to develop efficient synthetic approaches towards novel heterocyclic systems. For instance, reactions involving compounds like 1-methyl-1H-imidazol-2-thiol have led to the formation of diverse potentially biologically active heterocyclic systems. These reactions often involve C–S and C–N bond formation, accompanied by rearrangements of starting heterocycles, showcasing the versatility of these compounds in facilitating complex synthetic transformations (Amosova et al., 2018).
Polymer Science
Imidazole derivatives also find applications in polymer science, particularly as catalysts or components in thermosetting resins. For example, imidazole-based compounds have been used as nucleophilic initiators in thiol-Michael addition reactions, leading to the development of thermal latent curing agents. These agents demonstrate significant latency and curing efficiency for thiol-vinyl sulfone systems, enabling controlled polymerization processes at elevated temperatures. This application underlines the potential of imidazole derivatives in advancing polymer chemistry and materials engineering (Gajeles & Lee, 2019).
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, future research may focus on developing novel synthesis methods for 1-ethyl-1H-imidazole-2-thiol and similar compounds.
properties
IUPAC Name |
3-ethyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMNGFFWUZNOSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CNC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500608 |
Source
|
Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-imidazole-2-thiol | |
CAS RN |
10583-83-2 |
Source
|
Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10583-83-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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